Quinazoline-8-carbaldehyde
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Overview
Description
Quinazoline-8-carbaldehyde is an organic compound with the CAS Number: 1823899-37-1 . It is a derivative of quinazoline, which is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular weight of Quinazoline-8-carbaldehyde is 158.16 . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Chemical Reactions Analysis
Quinazolines have been a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .It has a flash point of 154.2 and a boiling point that is not specified .
Scientific Research Applications
Synthesis of Quinazoline Derivatives
Quinazoline-8-carbaldehyde serves as a key precursor in the synthesis of various quinazoline derivatives. These derivatives are synthesized using metal-catalyzed reactions, including C-H activation and cascade reactions, which are pivotal in creating compounds with potential applications in medicinal chemistry and material science .
Medicinal Chemistry: Anticancer Agents
In the realm of medicinal chemistry, quinazoline derivatives have been identified as potential therapeutic agents, particularly in the treatment of urinary bladder cancer. The structural properties of quinazoline-8-carbaldehyde allow for the design and synthesis of new compounds with anticancer potency, targeting specific molecular pathways .
Drug Discovery: Solubility and Lipophilicity Modification
The nitrogen heterocycles of quinazolines, including those derived from quinazoline-8-carbaldehyde, are significant in drug discovery. They can modify solubility, lipophilicity, and polarity, enhancing the potency, selectivity, and metabolic stability of pharmaceuticals .
Material Science: Functional Organic Materials
Quinazoline-8-carbaldehyde is also instrumental in the development of functional organic materials. Its derivatives are used to create new materials with desirable properties for various applications in material science .
Pharmacology: Modulation of Biological Properties
The biological properties of quinazoline derivatives, stemming from quinazoline-8-carbaldehyde, are extensively studied for their pharmacological applications. These properties include interactions with various biological pathways and potential use in developing new medications .
Organic Synthesis: Nitrogen-Containing Heterocyclic Framework
Quinazoline-8-carbaldehyde is a building block for the synthesis and functionalization of nitrogen-containing heterocyclic frameworks. These frameworks are crucial in organic synthesis due to their wide range of applications in creating bioactive molecules .
Safety and Hazards
Future Directions
Quinazolines have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The development of newer synthetic strategies as well as novel methodologies to decorate the quinazoline scaffold with proper functional groups has been observed . This will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinazoline as well as benefitting researchers for future development .
Mechanism of Action
Target of Action
Quinazoline-8-carbaldehyde, like other quinazoline derivatives, is known to interact with multiple targets. The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity, wherein specific as well as multiple targets are involved .
Mode of Action
It is known that quinazoline derivatives can inhibit certain proteins, such as histone methyltransferase (g9a) and g9a-like protein (glp) . These proteins play a crucial role in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects.
Biochemical Pathways
Quinazoline derivatives are known to affect several biochemical pathways. For instance, they have been found to inhibit histone methyltransferase, which plays a crucial role in the methylation of histones . This process is a key part of the epigenetic regulation of gene expression. By inhibiting this process, quinazoline derivatives can potentially disrupt normal gene expression patterns and affect various cellular processes.
Pharmacokinetics
It is known that the use of multiple drug combinations, such as those involving quinazoline derivatives, can often lead to drug-drug interactions and altered pharmacokinetics . These alterations can affect the bioavailability of the drugs and may lead to unintended outcomes.
Result of Action
The molecular and cellular effects of Quinazoline-8-carbaldehyde’s action are likely to be diverse, given the compound’s ability to interact with multiple targets . For instance, by inhibiting histone methyltransferase, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of Quinazoline-8-carbaldehyde can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s pharmacokinetics and potentially lead to drug-drug interactions . Additionally, factors such as pH and temperature can potentially affect the stability of the compound.
properties
IUPAC Name |
quinazoline-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXROZDCKLWDZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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